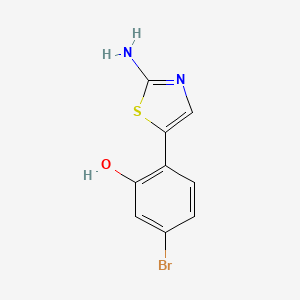![molecular formula C16H14N2 B14754020 2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole CAS No. 2380-43-0](/img/structure/B14754020.png)
2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole is a heterocyclic compound that features a fused indene and pyrazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole typically involves the reaction of 1,3-indanedione with phenylhydrazine. The reaction is often carried out in the presence of a catalyst such as scandium trifluoromethanesulfonate. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the indene or pyrazole rings.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diaryl-2,3,4,4a-tetrahydro-5H-indeno[1,2-c]pyridazin-5-ones: These compounds share a similar indene ring system but differ in the fused heterocyclic ring.
Pyrazolo[1,5-a]pyrimidines: These compounds also feature a pyrazole ring but are fused with a pyrimidine ring instead of an indene ring.
Uniqueness
2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
2380-43-0 |
|---|---|
Molekularformel |
C16H14N2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-phenyl-3a,4-dihydro-3H-indeno[1,2-c]pyrazole |
InChI |
InChI=1S/C16H14N2/c1-2-7-14(8-3-1)18-11-13-10-12-6-4-5-9-15(12)16(13)17-18/h1-9,13H,10-11H2 |
InChI-Schlüssel |
QWIXANMUOJBVTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN(N=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)
![[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14753946.png)

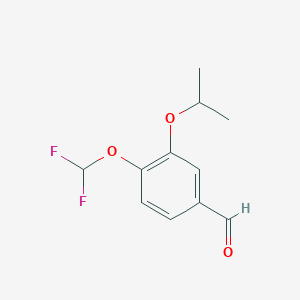
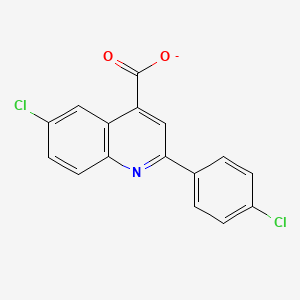
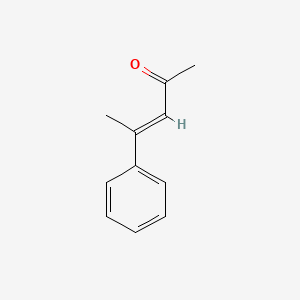
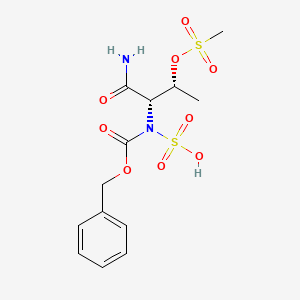
![(3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxylic acid;(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B14753964.png)
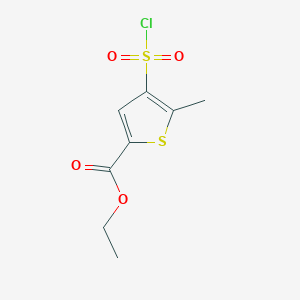
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)


